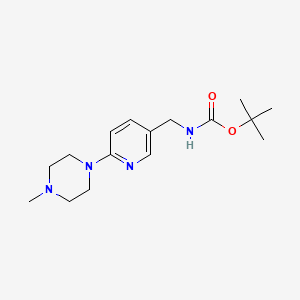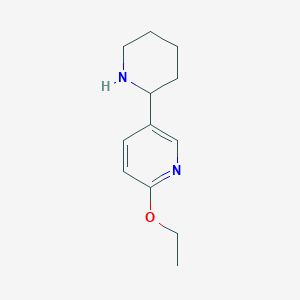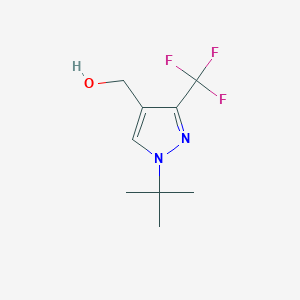
(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a chemical compound that features a pyrazole ring substituted with a tert-butyl group, a trifluoromethyl group, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by copper-catalyzed processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and copper catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .
Applications De Recherche Scientifique
(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
- (1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol
Uniqueness
(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of both the tert-butyl and trifluoromethyl groups can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H13F3N2O |
|---|---|
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
[1-tert-butyl-3-(trifluoromethyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C9H13F3N2O/c1-8(2,3)14-4-6(5-15)7(13-14)9(10,11)12/h4,15H,5H2,1-3H3 |
Clé InChI |
ZTTBMTMGEVIIJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=C(C(=N1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




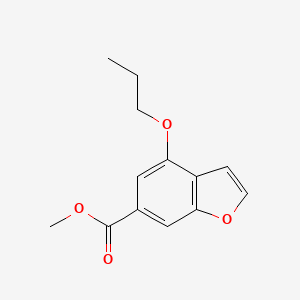
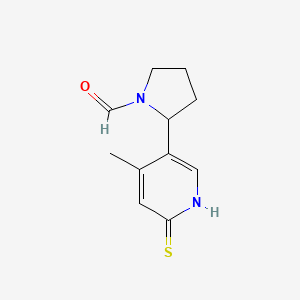
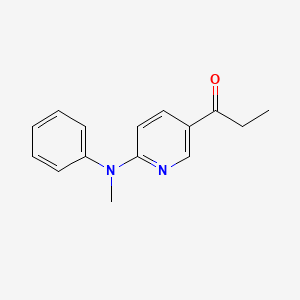
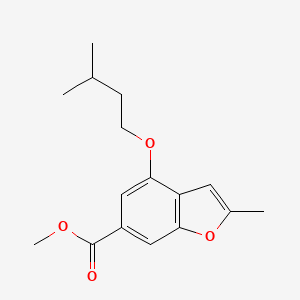
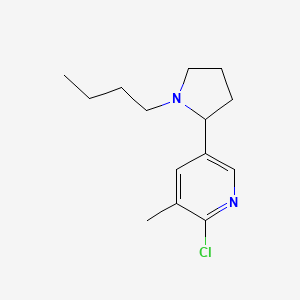



![2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806027.png)
